3-((4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide
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Overview
Description
3-[(4-amino-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione is a heterocyclic compound that features a benzotriazole moiety linked to a thiane ring. The presence of the benzotriazole fragment imparts unique physicochemical properties, making this compound valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-amino-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione typically involves the reaction of 4-amino-1H-1,2,3-benzotriazole with a suitable thiane precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like acetone at reflux temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzotriazole moiety, potentially converting it to a dihydrobenzotriazole derivative.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or alkoxides in polar solvents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzotriazole derivatives.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
3-[(4-amino-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, anticancer, and antiviral properties.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It can interact with enzymes and receptors, forming non-covalent interactions such as hydrogen bonds and π–π stacking interactions.
Pathways Involved: The benzotriazole moiety can stabilize radicals and negative charges, influencing biochemical pathways and enhancing the compound’s bioactivity.
Comparison with Similar Compounds
1H-Benzotriazole: Shares the benzotriazole core but lacks the thiane ring.
1-(chloromethyl)-1H-benzotriazole: Contains a chloromethyl group instead of the thiane ring.
1-allylbenzotriazole: Features an allyl group in place of the thiane ring.
Properties
Molecular Formula |
C12H16N4O2S |
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Molecular Weight |
280.35 g/mol |
IUPAC Name |
1-[(1,1-dioxothian-3-yl)methyl]benzotriazol-4-amine |
InChI |
InChI=1S/C12H16N4O2S/c13-10-4-1-5-11-12(10)14-15-16(11)7-9-3-2-6-19(17,18)8-9/h1,4-5,9H,2-3,6-8,13H2 |
InChI Key |
BBKDQOFSCPKABC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)CN2C3=CC=CC(=C3N=N2)N |
Origin of Product |
United States |
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